L-Norleucine L-Norleucine L-norleucine is a non-proteinogenic L-alpha-amino acid comprising hexanoic acid carrying an amino group at C-2. It does not occur naturally. It is a 2-aminohexanoic acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-2-aminohexanoate. It is an enantiomer of a D-norleucine. It is a tautomer of a L-2-aminohexanoic acid zwitterion.
Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
Brand Name: Vulcanchem
CAS No.: 327-57-1
VCID: VC21536752
InChI: InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
SMILES: CCCCC(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

L-Norleucine

CAS No.: 327-57-1

VCID: VC21536752

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

L-Norleucine - 327-57-1

Description

L-Norleucine, with the chemical formula C6H13NO2 and a molecular weight of 131.17 g/mol, is a non-proteinogenic amino acid. It is structurally similar to the naturally occurring amino acid leucine but is not incorporated into proteins during translation. L-Norleucine is used experimentally to study protein structure and function, particularly due to its similarity to methionine, although it lacks sulfur .

Uses and Applications

L-Norleucine is primarily used as an internal standard in amino acid analysis due to its stability and lack of natural occurrence in proteins . It is also used experimentally to study protein structure and function, particularly in probing the role of methionine in peptides like Amyloid-β, which is associated with Alzheimer's disease .

Research Findings

  • Alzheimer's Disease Research: Substituting methionine with norleucine in Amyloid-β peptides has been shown to negate neurotoxic effects, highlighting the potential of norleucine in understanding protein interactions .

  • Protein Structure Studies: Norleucine's structural similarity to methionine makes it useful for studying protein structure without the sulfur-containing properties of methionine .

Biosynthesis and Occurrence

Norleucine is not naturally incorporated into proteins but can be found in small amounts in some bacterial strains. Its biosynthesis involves the action of enzymes like 2-isopropylmalate synthase on α-ketobutyrate . In prebiotic synthesis experiments, norleucine and norvaline are formed, indicating their potential early presence in biological systems .

Purification Methods

L-Norleucine can be purified by crystallization from water or aqueous methanol solutions .

CAS No. 327-57-1
Product Name L-Norleucine
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-aminohexanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Standard InChIKey LRQKBLKVPFOOQJ-YFKPBYRVSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)N
SMILES CCCCC(C(=O)O)N
Canonical SMILES CCCCC(C(=O)O)N
Physical Description Solid
Solubility 12 mg/mL at 25 °C
Synonyms L-Norleucine;327-57-1;NORLEUCINE;(S)-2-Aminohexanoicacid;Caprine;Glycoleucine;L-(+)-Norleucine;L-2-Aminohexanoicacid;2-Aminocaproicacid;(2S)-2-aminohexanoicacid;(S)-Norleucine;L-2-Aminohexanoate;H-Nle-OH;alpha-Aminocaproicacid;2S-amino-hexanoicacid;(S)-(+)-2-Aminohexanoicacid;2-Aminocaproate;(S)-2-Aminocaproicacid;2-Aminohexanoate;L(+)-Norleucine;Norleucine(VAN);(S)-Aminohexanoate;L-Aminohexanoicacid;L-Aminohexanoate;(S)-2-aminohexanoate
PubChem Compound 21236
Last Modified Aug 15 2023

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